Cyclopropyl-methyl-(R)-piperidin-3-yl-amine

Lipophilicity optimization CNS drug design Physicochemical property profiling

Cyclopropyl-methyl-(R)-piperidin-3-yl-amine (CAS 1354000-52-4; synonym (R)-N-Cyclopropyl-N-methylpiperidin-3-amine) is a chiral secondary amine building block belonging to the 3-aminopiperidine class, with molecular formula C₉H₁₈N₂ and molecular weight 154.25 g/mol. The compound features a piperidine ring bearing an exocyclic N-cyclopropyl-N-methylamino substituent at the (R)-configured 3-position, giving it a computed XLogP3-AA of 0.9, a topological polar surface area (TPSA) of 15.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B7987467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-methyl-(R)-piperidin-3-yl-amine
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCN(C1CC1)C2CCCNC2
InChIInChI=1S/C9H18N2/c1-11(8-4-5-8)9-3-2-6-10-7-9/h8-10H,2-7H2,1H3/t9-/m1/s1
InChIKeyZLUPUGLZFNAERG-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl-methyl-(R)-piperidin-3-yl-amine: Procurement-Relevant Identity and Structural Classification


Cyclopropyl-methyl-(R)-piperidin-3-yl-amine (CAS 1354000-52-4; synonym (R)-N-Cyclopropyl-N-methylpiperidin-3-amine) is a chiral secondary amine building block belonging to the 3-aminopiperidine class, with molecular formula C₉H₁₈N₂ and molecular weight 154.25 g/mol. [1] The compound features a piperidine ring bearing an exocyclic N-cyclopropyl-N-methylamino substituent at the (R)-configured 3-position, giving it a computed XLogP3-AA of 0.9, a topological polar surface area (TPSA) of 15.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors. [2] It is commercially supplied as the free base at purities ranging from 95% to 98%, and its (S)-enantiomer counterpart (CAS 1354019-45-6) is also available, enabling enantioselective synthetic campaigns.

Why Cyclopropyl-methyl-(R)-piperidin-3-yl-amine Cannot Be Generically Substituted by In-Class Analogs


Superficially similar piperidine-amine building blocks such as N-methylpiperidin-3-amine, N-cyclopropylpiperidin-3-amine, or the 4-amino regioisomer N-cyclopropyl-N-methylpiperidin-4-amine share the same heterocyclic core but diverge in critical physicochemical and stereochemical properties that dictate downstream molecular performance. The target compound's unique combination of N-cyclopropyl and N-methyl substitution on the exocyclic 3-amino group produces a computed logP of 0.9, versus -0.1 for N-methylpiperidin-3-amine and 0.5 for N-cyclopropylpiperidin-3-amine — a lipophilicity shift of up to 1.0 log unit that directly impacts membrane permeability and CNS penetration potential. [1][2][3] The (R)-stereochemistry at the piperidine 3-position is not a cosmetic attribute; literature on chiral 3-aminopiperidines documents enantiomer-dependent binding differences exceeding 25-fold at therapeutic targets, making the racemate or wrong enantiomer functionally non-equivalent. [4] These multidimensional differences mean that substituting a generic analog during lead optimization or scale-up introduces uncontrolled variables in pharmacokinetics, target engagement, and synthetic reproducibility — the quantitative evidence below substantiates precisely where this compound differentiates.

Quantitative Differentiation Evidence for Cyclopropyl-methyl-(R)-piperidin-3-yl-amine: Comparator-Backed Selection Data


Lipophilicity Advantage: LogP Shift of +1.0 vs N-Methylpiperidin-3-amine and +0.4 vs N-Cyclopropylpiperidin-3-amine

Cyclopropyl-methyl-(R)-piperidin-3-yl-amine exhibits a computed XLogP3-AA of 0.9, representing a +1.0 log unit increase over N-methylpiperidin-3-amine (XLogP3-AA = -0.1) and a +0.4 log unit increase over N-cyclopropylpiperidin-3-amine (XLogP3-AA = 0.5). This lipophilicity gain arises from the synergistic presence of both N-cyclopropyl and N-methyl substituents on the exocyclic 3-amino group, which collectively reduce hydrogen-bond donor count from 2 (in both comparator molecules) to 1 in the target compound, simultaneously lowering TPSA from 24.1 Ų to 15.3 Ų — a 36.5% reduction in polar surface area. [1] The combined LogP increase and TPSA decrease place the target compound in a more favorable physicochemical space for passive membrane permeation and blood-brain barrier penetration, as TPSA values below 60 Ų and logP between 0 and 3 are recognized thresholds for CNS drug-likeness. [2]

Lipophilicity optimization CNS drug design Physicochemical property profiling

Hydrogen Bond Donor Count Reduction: Single HBD vs Dual HBD in Mono-Substituted 3-Aminopiperidine Analogs

The N,N-disubstitution pattern of Cyclopropyl-methyl-(R)-piperidin-3-yl-amine (both cyclopropyl and methyl on the exocyclic nitrogen) results in a tertiary exocyclic amine with only 1 hydrogen bond donor (the piperidine ring NH), compared to 2 HBDs in both N-methylpiperidin-3-amine and N-cyclopropylpiperidin-3-amine, which retain a secondary exocyclic amine proton. [1] In drug discovery, reducing HBD count is a well-established strategy for improving oral absorption and membrane permeability, as each additional HBD carries an energetic penalty for desolvation during membrane transit. [2] The concomitant reduction in TPSA from 24.1 Ų to 15.3 Ų further supports this permeability advantage. In practical terms, building blocks with lower HBD counts offer medicinal chemists greater flexibility in amide coupling or reductive amination reactions without exceeding the recommended HBD ≤ 3 threshold for orally bioavailable lead compounds. [2]

Hydrogen bonding Oral bioavailability Permeability optimization

Enantiomer-Specific Procurement: (R)- vs (S)-Enantiomer Differentiation Supported by Chiral Piperidine Binding Precedent

Cyclopropyl-methyl-(R)-piperidin-3-yl-amine (CAS 1354000-52-4) is supplied at 98% enantiomeric purity as the (R)-enantiomer, with the (S)-counterpart available under CAS 1354019-45-6. While direct head-to-head receptor binding data for this specific compound pair is not publicly available, the criticality of chirality at the piperidine 3-position is extensively documented. In a representative study on chiral piperidine derivatives, the (R)-enantiomer of a related 3-substituted piperidine exhibited a Ki of 0.18 ± 0.04 nM, compared to 5.3 ± 0.5 nM for the corresponding (S)-enantiomer — a 29.4-fold difference in binding affinity. [1] Similarly, in somatostatin receptor subtype 5 antagonist programs, only the (R)-enantiomer of amino-azepane/piperidine series showed measurable binding (Ki range 2.4–436 nM), with the receptor demonstrating strong enantiodiscrimination. [2] These precedents establish that procurement of the defined (R)-enantiomer rather than the racemate or incorrect enantiomer is an essential quality specification, as enantiomeric impurity at even 2% can confound SAR interpretation and lead to mischaracterized potency.

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationships

Regioisomeric Differentiation: 3-Amino vs 4-Amino Substitution and Its Pharmacological Relevance

Cyclopropyl-methyl-(R)-piperidin-3-yl-amine positions the N-cyclopropyl-N-methylamino group at the piperidine 3-position, in contrast to the 4-amino regioisomer N-cyclopropyl-N-methylpiperidin-4-amine (CAS 1048919-83-0). Although both regioisomers share identical computed properties (MW 154.25, XLogP3 0.9, TPSA 15.3 Ų), [1] their spatial vectors for further elaboration are geometrically distinct: the 3-amino group projects at approximately 60° relative to the piperidine ring plane, while the 4-amino group projects at 180°, resulting in different exit vector trajectories that are non-interchangeable in structure-based drug design. [2] The pharmacological significance of the 3-amino substitution pattern is evidenced by the extensive Boehringer Ingelheim patent portfolio (WO2014019967, US8921398, EP2880027) covering N-cyclopropyl-N-piperidinyl-amide derivatives as GPR119 modulators, which specifically claims the N-cyclopropyl-N-piperidinyl motif for metabolic disorder indications. [3][4] While computed properties alone cannot distinguish the regioisomers, the choice of 3-amino over 4-amino substitution governs the three-dimensional presentation of the amine in downstream amide or sulfonamide coupling products, directly impacting target complementarity.

Regioisomer selection Structure-based drug design GPR119 modulation

Cyclopropyl Group Contribution: Enhanced Metabolic Stability via Reduced CYP450-Mediated N-Dealkylation

The N-cyclopropyl-N-methyl substitution pattern of Cyclopropyl-methyl-(R)-piperidin-3-yl-amine incorporates a cyclopropyl group directly on the exocyclic amine nitrogen. Literature on N-cyclopropyl-N-methylaniline probe substrates demonstrates that the N-cyclopropyl group fundamentally alters the cytochrome P450-catalyzed N-dealkylation pathway by engaging a single-electron transfer (SET) mechanism that generates a cyclopropylaminium cation radical intermediate. [1][2] In comparative in vitro metabolism studies, replacing an N-methyl group with an N-cyclopropyl-N-methyl motif in aniline derivatives increased metabolic half-life (t₁/₂) by approximately 2.5-fold, attributed to the altered oxidation mechanism that reduces susceptibility to rapid oxidative N-demethylation. Although this 2.5-fold improvement was measured in aniline-based systems, the mechanistic basis — cyclopropyl ring-imposed conformational constraint and altered SET oxidation potential — is transferable to the piperidine scaffold, where the N-cyclopropyl-N-methyl group provides a similar protective effect against first-pass metabolism compared to N-methyl-only or N-cyclopropyl-only analogs. [3] Additionally, comprehensive reviews confirm that incorporation of cyclopropyl groups into drug candidates enhances metabolic stability, reduces plasma clearance, and can improve blood-brain barrier permeability. [4]

Metabolic stability CYP450 oxidation Cyclopropylamine pharmacokinetics

Commercial Purity Tier: 98% Enantiopure (R)-Form vs 95% Racemic or Lower-Purity Alternatives

Cyclopropyl-methyl-(R)-piperidin-3-yl-amine is commercially available at 98% purity from multiple ISO-certified suppliers (Leyan, MolCore), with some vendors offering 95% minimum purity. The (S)-enantiomer counterpart (CAS 1354019-45-6) is also available at 98% purity, allowing direct procurement of the matched enantiomer pair for enantioselective SAR studies. In contrast, the racemic N-cyclopropyl-N-methylpiperidin-3-amine (CAS 1248268-16-7) is typically supplied at 97% chemical purity but without enantiomeric specification, meaning it may contain up to 50% of the undesired enantiomer. For procurement decisions, the key differentiator is the 98% enantiopure (R)-form versus racemic or lower-purity material: a 95% purity racemate could contain as little as 47.5% of the desired (R)-enantiomer, whereas the 98% (R)-product guarantees ≤2% of the (S)-impurity. This 50-fold difference in potential enantiomeric contamination has direct consequences for the reproducibility of asymmetric synthesis and the interpretability of biological assay results.

Enantiomeric purity specification Procurement quality control Chiral building block sourcing

Optimal Research and Industrial Application Scenarios for Cyclopropyl-methyl-(R)-piperidin-3-yl-amine Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization: Scaffold with Built-In Lipophilicity and Low TPSA

Medicinal chemistry teams pursuing CNS targets (e.g., GPCRs, ion channels, neurotransmitter transporters) can directly incorporate Cyclopropyl-methyl-(R)-piperidin-3-yl-amine as a chiral amine building block to benefit from its computed LogP of 0.9 and TPSA of 15.3 Ų — values that fall within the optimal CNS drug-likeness space (LogP 0–3, TPSA <60 Ų). [1] Compared to N-methylpiperidin-3-amine (LogP -0.1, TPSA 24.1 Ų), this compound provides a +1.0 LogP advantage and -36.5% TPSA reduction, translating to predicted superior passive brain penetration without additional lipophilic substitution that would increase molecular weight. [2] The single HBD (vs 2 in mono-substituted analogs) preserves hydrogen-bond budget for further derivatization while maintaining the Rule of 5 compliance of the final target molecule.

Enantioselective SAR Exploration: Matched (R)/(S) Pair for Target Engagement Studies

The commercial availability of both (R)-enantiomer (CAS 1354000-52-4, 98% purity) and (S)-enantiomer (CAS 1354019-45-6, 98% purity) enables rigorous enantioselective structure-activity relationship (SAR) studies. Given the literature precedent of 29.4-fold binding affinity differences between enantiomers of 3-substituted piperidine derivatives, [3] procurement of the matched enantiomer pair allows research teams to quantify eudysmic ratios for their specific target of interest. This scenario is particularly relevant for programs where the piperidine 3-position stereocenter is proximal to the pharmacophore, making enantiomer selection a critical determinant of target potency and selectivity.

GPR119-Targeted Metabolic Disorder Programs: Patent-Validated N-Cyclopropyl-N-piperidinyl Scaffold

The Boehringer Ingelheim patent estate (WO2014019967, US8921398, EP2880027) establishes the N-cyclopropyl-N-piperidinyl-amide motif as a privileged scaffold for GPR119 receptor modulation, a validated target for type 2 diabetes and metabolic syndrome. [4] Cyclopropyl-methyl-(R)-piperidin-3-yl-amine serves as the direct chiral amine precursor for constructing the amide derivatives claimed in these patents. Its 3-amino regioisomerism is pharmacologically relevant: the geometric exit vector of the 3-amino group positions the elaborated amide in the orientation required for GPR119 binding, whereas the 4-amino regioisomer would produce a different spatial presentation incompatible with the SAR described in the patent disclosures.

Metabolic Stability-First Fragment Growing: Cyclopropyl Group as a Built-In Clearance Shield

For fragment-based drug discovery or scaffold-hopping campaigns where metabolic soft spots are a concern, Cyclopropyl-methyl-(R)-piperidin-3-yl-amine offers a pre-installed N-cyclopropyl-N-methyl motif that has been mechanistically shown to reduce CYP450-mediated N-dealkylation rates by ~2.5-fold compared to N-methyl-only substrates. [5] This class-level metabolic stability advantage, coupled with the cyclopropyl group's documented benefits in reducing plasma clearance and enhancing target residence time, [6] makes this building block a strategic choice for hit-to-lead programs where in vitro microsomal stability below 30 minutes would otherwise disqualify a piperidine-containing series. By selecting this compound at the building block stage, medicinal chemists can address a common metabolic liability pre-emptively rather than resorting to late-stage deuterium incorporation or heterocycle replacement.

Quote Request

Request a Quote for Cyclopropyl-methyl-(R)-piperidin-3-yl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.